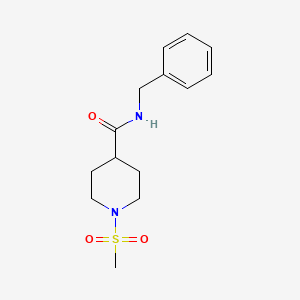

N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-Benzyl-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine-based compound featuring a benzyl group at the carboxamide nitrogen and a methylsulfonyl substituent at the piperidine ring’s 1-position. Similarly, sulfonyl-containing piperidine carboxamides, such as N-benzyl-1-(phenylsulfonyl)piperidine-4-carboxamide, are optimized for muscarinic acetylcholine receptor (M5) modulation, highlighting the scaffold’s versatility .

Properties

IUPAC Name |

N-benzyl-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20(18,19)16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOFQNBZRLPFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784019 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Core Piperidine Scaffold Construction

The synthesis of N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide begins with the preparation of the piperidine-4-carboxamide scaffold. As demonstrated in the synthesis of analogous compounds, 4-piperidinecarboxylic acid serves as a common starting material.

Step 1: Esterification of 4-Piperidinecarboxylic Acid

4-Piperidinecarboxylic acid undergoes esterification using methanol and thionyl chloride (SOCl₂) under reflux conditions. This step yields methyl 4-piperidinecarboxylate hydrochloride, with a mass-volume ratio of 1:1–3 (g/mL) for the acid and SOCl₂ and a reaction time of 1–5 hours.

Step 2: N-Benzylation

The ester intermediate is alkylated with benzyl bromide in the presence of triethylamine (Et₃N). A molar ratio of 1:1.0–1.6:1.0–3.0 for the ester, benzyl bromide, and Et₃N ensures efficient substitution at the piperidine nitrogen. Refluxing in methanol for 4–12 hours produces methyl N-benzyl-4-piperidinecarboxylate.

Step 3: Sulfonylation with Methanesulfonyl Chloride

The free amine generated after deprotection reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF). A base such as pyridine or Et₃N is used to neutralize HCl byproducts. Reaction completion is typically achieved within 2–4 hours at 0–25°C.

Step 4: Hydrolysis and Amidation

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (10% w/v) under reflux. Subsequent amidation with benzylamine is facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in DCM.

Alternative Route: Late-Stage Sulfonylation

An alternative strategy involves deferring sulfonylation until after amidation to minimize side reactions:

- Piperidine-4-carboxamide Formation : 4-Piperidinecarboxylic acid is converted directly to the carboxamide using ammonium chloride and SOCl₂, followed by treatment with benzylamine.

- N-Benzylation : The free amine is benzylated as described in Section 1.1.

- Sulfonylation : Methanesulfonyl chloride is introduced in the final step, ensuring regioselectivity at the piperidine nitrogen.

Optimization of Reaction Conditions

Critical Parameters for Sulfonylation

Successful introduction of the methylsulfonyl group requires precise control of:

- Temperature : Reactions are conducted at 0–25°C to prevent over-sulfonylation or decomposition.

- Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility without participating in side reactions.

- Stoichiometry : A 1.2–1.5 molar excess of MsCl ensures complete conversion, as excess reagent can be quenched with aqueous sodium bicarbonate.

Purification Techniques

- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials and salts.

- Column Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:2) isolates the target compound in >95% purity.

- Crystallization : Recrystallization from ethanol/water mixtures yields analytically pure material.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

While lab-scale methods use batch reactors, industrial production may employ continuous flow systems to enhance efficiency. Key advantages include:

Green Chemistry Metrics

- Solvent Recovery : Methanol and THF are recycled via distillation, reducing waste.

- Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) are reused in esterification and amidation steps.

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

- Melting Point : 148–150°C (uncorrected).

Challenges and Mitigation Strategies

Regioselectivity in N-Substitution

Competing reactions at the piperidine nitrogen are minimized by:

Stability of Intermediates

- Light Sensitivity : Methylsulfonyl-containing intermediates are stored under nitrogen in amber vials.

- Thermal Decomposition : Reactions are monitored via in-line FTIR to detect premature degradation.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for a variety of applications across different disciplines:

1. Medicinal Chemistry:

- Antimicrobial Activity: N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide exhibits potential antimicrobial properties, particularly against Mycobacterium tuberculosis. It targets the mmpL3 gene, inhibiting lipid transport essential for bacterial survival.

- Cholinesterase Inhibition: The compound acts as an inhibitor of cholinesterase receptors, which is crucial for therapeutic strategies against neurodegenerative diseases such as Alzheimer's .

- Antiviral Properties: Research indicates that it may also have antiviral effects, particularly against influenza viruses, by interfering with the virus's ability to fuse with host cell membranes .

2. Organic Synthesis:

- Building Block for Complex Molecules: The compound serves as a reagent in various organic reactions, facilitating the synthesis of more complex structures in medicinal chemistry.

3. Material Science:

- Development of New Materials: this compound is used in the development of new materials, acting as an intermediate in the production of pharmaceuticals and agrochemicals.

Data Tables

| Application Area | Specific Use | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Inhibits mmpL3 gene in Mycobacterium tuberculosis |

| Cholinesterase Inhibitor | Enhances neurotransmission in Alzheimer's treatment | |

| Antiviral Activity | Interferes with influenza virus fusion | |

| Organic Synthesis | Building Block for Complex Molecules | Used as a reagent in organic reactions |

| Material Science | Development of New Materials | Intermediate in pharmaceutical production |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The mechanism was linked to its binding affinity for the mmpL3 gene, resulting in significant reductions in bacterial viability.

Case Study 2: Neuroprotective Effects

Research on cholinesterase inhibition showed that this compound significantly increased acetylcholine levels in neuronal cultures. This suggests potential applications in treating cognitive decline associated with neurodegenerative diseases.

Case Study 3: Antiviral Properties

In vitro studies revealed that this compound could inhibit the hemagglutinin-mediated fusion process of influenza viruses, providing insights into its potential as an antiviral therapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives are tailored for diverse biological applications through strategic substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives

Key Observations :

Substituent Impact on Activity :

- Electron-Withdrawing Groups : The 4-chlorobenzyl group in 5b enhances antiviral potency compared to unsubstituted benzyl analogs, likely due to improved target binding .

- Stereochemistry : The (R)-α-methylbenzyl group in 5d confers a 2-fold increase in activity over the (S)-enantiomer, emphasizing enantiopreference in drug design .

- Sulfonyl vs. Sulfonamide : Methylsulfonyl (as in the target compound) may offer distinct steric/electronic profiles compared to phenylsulfonyl () or sulfonamide-based derivatives.

Synthesis and Yield Considerations :

- Indole-2-carboxamide analogs () exhibit variable yields (10–66%), suggesting that bulkier substituents (e.g., 4-trifluoromethylbenzyl) complicate synthesis .

- The target compound’s methylsulfonyl group, being smaller than phenylsulfonyl or indole moieties, may streamline synthesis, though direct data are unavailable.

Therapeutic Applications: Antiviral: Thienopyrrole-containing analogs () show efficacy against neurotropic alphaviruses, while GRL0617-like compounds target SARS-CoV-2 PLpro . Receptor Modulation: Phenylsulfonyl derivatives () exhibit M5 mAChR selectivity, whereas methylsulfonyl groups (as in GS-CA1) contribute to capsid protein interactions .

Biological Activity

N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine core substituted with a benzyl group and a methylsulfonyl moiety. Its molecular formula is , and it has a molecular weight of 301.38 g/mol. The structural characteristics contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes related to cancer cell proliferation and viral infections. For instance, it may inhibit the activity of proteases or kinases that are crucial for cell signaling pathways .

- Antiviral Activity : Research indicates that derivatives of piperidine compounds, including this compound, exhibit antiviral properties against influenza viruses by disrupting hemagglutinin-mediated membrane fusion processes .

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. It affects microtubule dynamics, which is critical for cell division and tumor growth .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies and Research Findings

- Antiviral Studies : A study evaluated the antiviral efficacy of several piperidine derivatives against the H1N1 influenza virus. The results indicated that this compound exhibited significant inhibitory effects on viral replication, suggesting its utility in developing antiviral therapies .

- Anticancer Activity : In vitro studies on human breast cancer cells (MDA-MB-231) revealed that this compound induced morphological changes indicative of apoptosis at concentrations as low as 1 µM, enhancing caspase-3 activity significantly at higher doses (10 µM) . This suggests a promising avenue for further development in cancer therapeutics.

- Mechanistic Insights : Molecular modeling studies have provided insights into the binding interactions between this compound and target proteins, elucidating how structural features influence its biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via amide coupling reactions. For example, analogous piperidine-4-carboxamide derivatives are synthesized using coupling partners like benzylamine or α-methylbenzylamine under Procedure A (amide activation with reagents such as HATU/DIPEA). Optimization involves adjusting stoichiometry, solvent polarity (e.g., hexane:ethyl acetate gradients), and purification via column chromatography (TLC monitoring, Rf ~0.17–0.20) . Reaction progress is tracked using H NMR (CDCl, 500 MHz) to confirm intermediate formation, such as methylsulfonyl group integration at δ 2.91–3.31 ppm .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology : Key techniques include:

- NMR Spectroscopy : H/C NMR in CDCl or DMSO-d to resolve aromatic (δ 7.1–7.9 ppm) and piperidine backbone signals (e.g., methylsulfonyl protons at δ 2.8–3.3 ppm). Overlapping peaks are deconvoluted using 2D experiments (COSY, HSQC) .

- HPLC : Reverse-phase gradients (e.g., C18 column, acetonitrile/water) assess purity (retention time ~7.47 min) .

- Mass Spectrometry : TOF ES+ MS confirms molecular ion peaks (e.g., [M+H] at m/z 490.1) and detects impurities via fragmentation patterns .

Q. What are the recommended storage and handling protocols to maintain compound stability?

- Methodology : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the methylsulfonyl group. Avoid prolonged exposure to light or moisture. Safety protocols include using PPE (gloves, goggles) and fume hoods during handling, as per OSHA guidelines for sulfonamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound derivatives?

- Methodology :

- Core Modifications : Substitute the benzyl group (e.g., fluorobenzyl, naphthyl) or methylsulfonyl moiety to assess impacts on target binding. For example, fluorinated analogs improve metabolic stability in neurotropic virus inhibitors .

- Biological Assays : Test derivatives against relevant targets (e.g., σ1/σ2 receptors, viral proteases) using radioligand binding or enzymatic inhibition assays. Compare IC values and correlate with substituent electronic/hydrophobic parameters .

- Computational Modeling : Use AutoDock4 to dock derivatives into receptor sites (e.g., SARS-CoV-2 PLpro) and calculate binding energies. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability .

Q. How can conflicting biological data across studies be systematically analyzed?

- Methodology :

- Meta-Analysis : Aggregate data from multiple sources (e.g., antiviral vs. receptor-binding studies) and normalize metrics (e.g., pIC, % inhibition). Use statistical tools (ANOVA, Tukey’s test) to identify outliers or assay-specific biases.

- Experimental Replication : Repeat assays under standardized conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in σ receptor affinity may arise from differences in membrane preparation methods .

- Cross-Docking Validation : Compare computational predictions with experimental results to identify false positives/negatives in target engagement .

Q. What strategies are effective in improving the metabolic stability of this compound in preclinical models?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the piperidine nitrogen to enhance bioavailability. Test hydrolysis rates in simulated gastric fluid (pH 1.2) and liver microsomes .

- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots. Block vulnerable sites (e.g., methylsulfonyl oxidation) via fluorination or steric hindrance .

- Pharmacokinetic Profiling : Measure plasma half-life (t) and clearance rates in rodent models. Optimize dosing regimens using compartmental modeling (e.g., NONMEM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.